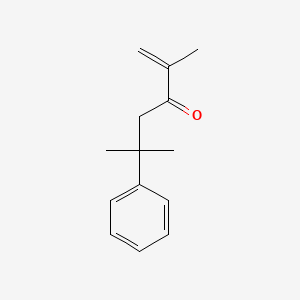

1-Hexen-3-one, 2,5-dimethyl-5-phenyl-

Description

BenchChem offers high-quality 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61550-56-9 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2,5-dimethyl-5-phenylhex-1-en-3-one |

InChI |

InChI=1S/C14H18O/c1-11(2)13(15)10-14(3,4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |

InChI Key |

XYDMLNRJJZVUKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)CC(C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Classification As an Unsaturated Ketone Within the Hexenone Class

1-Hexen-3-one, 2,5-dimethyl-5-phenyl- is classified as an α,β-unsaturated ketone. This classification is determined by the presence of a carbon-carbon double bond between the α and β positions relative to the carbonyl group (C=O). This conjugated system is a key structural feature that dictates the compound's reactivity and physical properties. researchgate.net

The parent structure, hexenone (B8787527), refers to a six-carbon chain containing both a double bond (-en) and a ketone (-one) functional group. The specific name "1-Hexen-3-one" indicates that the double bond is located at the first carbon and the ketone at the third carbon. The substituents "2,5-dimethyl-" and "5-phenyl-" specify the placement of two methyl groups and a phenyl group on the hexenone backbone. uni.luwikipedia.org

The presence of the phenyl group and the chiral center at the fifth carbon adds to the structural complexity and potential for stereospecific reactions.

Table 1: Structural and Physicochemical Properties of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-

| Property | Value |

| Molecular Formula | C₁₄H₁₈O |

| Molecular Weight | 202.29 g/mol |

| IUPAC Name | 2,5-dimethyl-5-phenylhex-1-en-3-one |

| SMILES | CC(=C)C(=O)CC(C)(C)c1ccccc1 |

| InChI Key | XYDMLNRJJZVUKP-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Significance As a Synthetic Target and Intermediate in Advanced Organic Syntheses

α,β-Unsaturated ketones are valuable intermediates in organic synthesis due to their dual reactivity. They can undergo nucleophilic attack at both the carbonyl carbon and the β-carbon of the double bond (a process known as conjugate or Michael addition). researchgate.net This reactivity makes them versatile building blocks for the synthesis of more complex molecules.

The synthesis of substituted hexenones, such as the title compound, often involves aldol (B89426) condensation reactions. For instance, the reaction between a substituted ketone and an aldehyde can yield an α,β-unsaturated ketone. nih.gov The specific structure of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- suggests a potential synthesis via the condensation of a phenyl-containing ketone with an appropriate aldehyde or ketone.

Furthermore, the functional groups present in this molecule allow for a variety of subsequent transformations. The ketone can be reduced to an alcohol or converted to other functional groups, while the double bond can undergo addition reactions or be cleaved. The phenyl group can also be modified through aromatic substitution reactions. These possibilities make it a significant target for synthetic chemists looking to create diverse molecular architectures.

Relevance in Exploratory Research for Novel Chemical Entities

Established Synthetic Pathways for the Hexenone (B8787527) Scaffold

The formation of the α,β-unsaturated ketone core, known as the hexenone scaffold, is frequently accomplished through classic carbon-carbon bond-forming reactions. These methods remain fundamental in organic synthesis due to their reliability and versatility.

Condensation Reactions in 1-Hexen-3-one Synthesis

Condensation reactions, particularly the aldol (B89426) condensation, represent a primary and highly effective route for synthesizing α,β-unsaturated ketones. magritek.com This class of reactions involves the coupling of two carbonyl-containing compounds to form a β-hydroxy carbonyl adduct, which can then undergo dehydration to yield the target enone. magritek.com

The Claisen-Schmidt reaction, a variation of the aldol condensation, is particularly relevant for preparing enones where one of the carbonyl partners is an aromatic aldehyde, which cannot enolize. mdpi.com For the synthesis of a compound like 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-, a plausible Claisen-Schmidt approach would involve the base-catalyzed reaction between an appropriate ketone and an aldehyde. Specifically, the reaction would likely proceed via the condensation of 3-methyl-3-phenyl-2-butanone with formaldehyde (B43269) or a synthetic equivalent, or alternatively, the reaction of 2-methyl-3-pentanone (B165389) with benzaldehyde (B42025) followed by further modifications.

A general representation of the base-catalyzed aldol condensation is shown below:

Step 1: Enolate Formation: A base abstracts an α-proton from a ketone to form a nucleophilic enolate. magritek.com

Step 2: Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aldehyde.

Step 3: Protonation: The resulting alkoxide is protonated to give a β-hydroxy ketone (aldol adduct).

Step 4: Dehydration: Elimination of a water molecule, often promoted by heat, yields the α,β-unsaturated ketone. magritek.com

The choice of reactants is critical for directing the synthesis towards the desired product. For instance, the synthesis of (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, a structural analogue, is achieved through the Claisen-Schmidt condensation of 1-(2,5-dimethylphenyl)ethan-1-one and benzaldehyde. mdpi.com

Application of Grignard Reactions for Carbon-Carbon Bond Formation in Unsaturated Ketones

Grignard reagents (RMgX) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. acs.org In the context of unsaturated ketone synthesis, they can be employed in several ways. One common application is the 1,2-addition to the carbonyl group of an α,β-unsaturated aldehyde or ketone. acs.org This reaction, if performed on a simpler enone, could introduce one of the required substituent groups.

However, for constructing the backbone of a molecule like 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-, a more strategic application of Grignard reagents would involve their reaction with other functional groups, such as nitriles or esters, to generate a ketone precursor. For example, a Grignard reagent could react with a nitrile to produce an unsymmetrical ketone after hydrolysis of the intermediate metalloimine. acs.org

The reaction of Grignard reagents with α,β-unsaturated carbonyl compounds can lead to either 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon), depending on factors like steric hindrance and the presence of catalysts such as copper salts. While strong nucleophiles like Grignard reagents typically favor 1,2-addition, the presence of steric bulk on the substrate or the reagent can influence the reaction pathway.

Advanced Coupling Methodologies for Substituted Hexenones

Modern synthetic chemistry offers sophisticated tools for the construction of complex molecules with high precision. Palladium-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon bonds, particularly for introducing aryl substituents.

Palladium-Mediated Cross-Coupling Processes for Related Phenyl-Substituted Alkenes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, provide powerful methods for creating C(sp²)-C(sp²) bonds, which is directly applicable to the synthesis of phenyl-substituted alkenes. nobelprize.orgyoutube.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. nobelprize.org

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide. It is known for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org

Heck Coupling: This reaction couples an alkene with an aryl or vinyl halide. mdpi.comyoutube.com It is a valuable tool for directly forming a substituted alkene from simpler alkene precursors.

Negishi Coupling: This method utilizes an organozinc reagent, which offers high reactivity and functional group tolerance. nobelprize.org

For a target like 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-, a Heck reaction could potentially be used to couple a phenyl halide with a suitable hexenone precursor that lacks the phenyl group. A general mechanism for these couplings involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation (in Suzuki and Negishi) or migratory insertion (in Heck), and finally, reductive elimination to yield the product and regenerate the catalyst. nobelprize.orgyoutube.com

| Coupling Reaction | Nucleophilic Partner | Electrophilic Partner | Key Advantage |

| Suzuki Coupling | Organoboron compound | Organic Halide/Triflate | High functional group tolerance, non-toxic boron reagents nobelprize.org |

| Heck Coupling | Alkene | Organic Halide/Triflate | Direct alkenylation, atom economy youtube.com |

| Negishi Coupling | Organozinc compound | Organic Halide/Triflate | High reactivity of organozinc reagent nobelprize.org |

Chemo- and Regioselective Synthesis of the 1-Hexen-3-one Framework

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of multifunctional molecules like substituted hexenones. In condensation reactions, selectivity can often be controlled by the choice of reactants. For instance, using an aldehyde that cannot form an enolate (e.g., formaldehyde or benzaldehyde) prevents self-condensation and directs the reaction towards the desired cross-condensation product. mdpi.com

In the context of the 1-Hexen-3-one framework, regioselectivity refers to the precise placement of the double bond and substituents. In aldol-type reactions, the dehydration of the β-hydroxy ketone intermediate is typically controlled by thermodynamics, leading to the more stable conjugated α,β-unsaturated system. magritek.com

Advanced catalytic systems can also provide high levels of selectivity. For instance, iron-catalyzed cross-coupling of Grignard reagents with vinylic halides has been shown to proceed with retention of the alkene geometry, demonstrating excellent stereoselectivity. acs.org Similarly, the development of specific ligands for palladium catalysts allows for fine-tuning of reactivity and selectivity in cross-coupling reactions, enabling the synthesis of specific isomers.

Precursor Chemistry and Intermediate Compounds in 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- Formation

The successful synthesis of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- is critically dependent on the availability and reactivity of its precursors. Based on the most plausible synthetic routes, key intermediates can be identified.

A logical retrosynthetic analysis based on an aldol-type condensation points to two primary precursors:

A ketone component: 3-Methyl-3-phenyl-2-butanone. This ketone would provide the C4, C5, C6, the phenyl group, and the two methyl groups at C5.

An aldehyde/enolizable ketone component: Methyl vinyl ketone (for the C1, C2, C3, and the methyl group at C2). The reaction would be a Michael addition followed by an intramolecular aldol condensation or a related sequence.

Alternatively, a different disconnection suggests the reaction between:

A ketone component: 2,2-Dimethyl-1-phenylpropan-1-one.

An enolate source: The enolate of 2-butanone.

An example of a related synthesis is that of 3-Phenyl-6-(o-methylphenyl)-5-hexen-2-one, which is prepared from phenyl acetone (B3395972) and o-methylcinnamyl bromide. prepchem.com This highlights an alkylation approach where a pre-formed enolate reacts with an electrophilic partner.

The synthesis of these precursors is also a crucial consideration. For example, 1-(2,5-dimethylphenyl)ethan-1-one, a precursor for an analogous chalcone, is synthesized via a Friedel-Crafts acylation of p-xylene (B151628) with acetyl chloride. mdpi.com A similar Friedel-Crafts strategy could potentially be employed to synthesize the necessary phenyl-ketone precursors for the target molecule.

Another key intermediate in the synthesis of α,β-unsaturated ketones is the corresponding allylic alcohol. For instance, 2,5-Dimethyl-5-hexen-3-ol is a known compound that could, in principle, be oxidized to the corresponding enone. nih.gov

Optimization of Reaction Conditions and Yields for 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- Synthesis

While specific optimization studies for the synthesis of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- are not extensively documented in the literature, the optimization of reaction conditions for structurally analogous α,β-unsaturated ketones provides a clear framework for maximizing yields. The most common and direct synthetic route for this class of compounds is the Claisen-Schmidt condensation, a variation of the aldol condensation. wikipedia.org This reaction typically involves the base-catalyzed condensation of a ketone (in this case, a hypothetical 2,5-dimethyl-3-hexanone (B45781) precursor which would then be isomerized, or more plausibly, the reaction of 3,3-dimethyl-2-pentanone (B1585287) with benzaldehyde) with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.org

Claisen-Schmidt Condensation Optimization:

The efficiency of the Claisen-Schmidt condensation is highly dependent on parameters such as the choice of catalyst, solvent, and reaction temperature. Studies on the synthesis of related α,α'-bis-(substituted-benzylidene)cycloalkanones have demonstrated that quantitative yields (96–98%) can be achieved under optimized, solvent-free conditions using sodium hydroxide (B78521) (NaOH) as a catalyst. wikipedia.orgnih.gov

Research into the synthesis of chalcones, which share the core α,β-unsaturated ketone structure, has shown that catalyst choice and concentration are critical. For instance, the reaction between acetophenone (B1666503) and benzaldehyde can be optimized by varying the base catalyst.

Table 1: Effect of Catalyst on the Yield of a Model Claisen-Schmidt Reaction

| Catalyst (20 mol%) | Yield (%) |

| NaOH | 98 |

| KOH | 95 |

| NaOAc | 25 |

| NH4OAc | 20 |

This interactive table is based on data from the synthesis of α,α'-bis(benzylidene)cycloalkanones and serves as a model for optimizing the synthesis of structurally similar compounds. nih.gov

The data indicates that strong bases like NaOH and KOH are significantly more effective than weaker bases like sodium acetate (B1210297) (NaOAc) or ammonium (B1175870) acetate (NH4OAc). nih.gov Furthermore, the molar ratio of the catalyst is a key variable. For the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones, it was found that 20 mol% of NaOH was sufficient to achieve excellent yields. nih.gov The reaction can also be influenced by the presence of surfactants in micellar catalysis systems, where the surfactant concentration can be tuned to maximize the reaction yield. researchgate.net

Alternative Synthetic Routes and Their Optimization:

Grignard Reaction followed by Oxidation: An alternative two-step pathway involves the synthesis of the corresponding allylic alcohol, 2,5-dimethyl-5-phenyl-1-hexen-3-ol, via a Grignard reaction. This would involve reacting an appropriate organomagnesium halide, such as vinylmagnesium bromide, with a ketone precursor like 2,5-dimethyl-5-phenyl-3-hexanone. The subsequent step is the selective oxidation of the secondary allylic alcohol to the target α,β-unsaturated ketone. commonorganicchemistry.comcommonorganicchemistry.com

For the oxidation step, manganese dioxide (MnO₂) is a highly effective and mild reagent for converting allylic alcohols to the corresponding ketones or aldehydes. commonorganicchemistry.comnanotrun.com The optimization of this step involves:

Solvent: Dichloromethane (DCM) or chloroform (B151607) are commonly used solvents. commonorganicchemistry.com

Stoichiometry: An excess of activated MnO₂ is typically required to drive the reaction to completion.

Temperature: The reaction is often carried out at room temperature or with gentle heating (e.g., 60°C). commonorganicchemistry.com

Reaction Time: Reaction times can vary from a few hours to overnight. commonorganicchemistry.com The yield is influenced by the activity of the MnO₂, which is dependent on its method of preparation and activation. nanotrun.com

Wittig Reaction: The Wittig reaction provides another powerful method for forming the carbon-carbon double bond, by reacting a ketone with a phosphonium (B103445) ylide. jove.com However, this method can be challenging for sterically hindered ketones, potentially leading to low yields. jove.com Optimization would involve careful selection of the base used to generate the ylide (e.g., n-butyllithium, sodium hydride) and the solvent (typically anhydrous ethers like THF or diethyl ether). rsc.org For some hindered systems, the Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, may be preferred. jove.com

Reactions Involving the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system is a versatile functional group characterized by a conjugated carbon-carbon double bond and a carbonyl group. This conjugation creates a delocalized π-system that results in two primary electrophilic sites, leading to a rich and predictable reaction chemistry.

Nucleophilic Addition Reactions to the Carbonyl Group and Alkene

Nucleophilic attack on the 1-hexen-3-one, 2,5-dimethyl-5-phenyl- moiety can occur at two distinct electrophilic centers: the carbonyl carbon (C-3) and the β-carbon of the double bond (C-1). This duality leads to two main reaction pathways: 1,2-addition (direct addition to the carbonyl) and 1,4-addition (conjugate or Michael addition).

The outcome of the reaction is largely determined by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, characterized by high charge density and ionic character (e.g., organolithium reagents, Grignard reagents), tend to react under kinetic control, favoring rapid, irreversible attack at the more polarized carbonyl carbon (1,2-addition). Conversely, "soft" nucleophiles, which are more polarizable and have a more diffuse charge (e.g., Gilman cuprates, thiols, enamines), favor the thermodynamically controlled 1,4-addition pathway.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile Type | Reagent Example | Predicted Major Product Type | Pathway |

|---|---|---|---|

| Hard Nucleophile | Methyllithium (CH₃Li) | Allylic Alcohol | 1,2-Addition |

| Soft Nucleophile | Lithium dimethylcuprate ((CH₃)₂CuLi) | Saturated Ketone | 1,4-Addition |

| Grignard Reagent | Ethylmagnesium bromide (CH₃CH₂MgBr) | Allylic Alcohol | 1,2-Addition |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient nature of the alkene in 1-hexen-3-one, 2,5-dimethyl-5-phenyl- makes it an excellent participant in cycloaddition reactions where it acts as the electron-poor component.

Diels-Alder Reaction: In this [4+2] cycloaddition, the enone functions as a dienophile. Its reactivity is enhanced by the electron-withdrawing carbonyl group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). It would be expected to react efficiently with electron-rich dienes (dienes substituted with electron-donating groups) to form cyclohexene (B86901) derivatives. The stereochemistry and regiochemistry of the reaction are highly predictable.

1,3-Dipolar Cycloadditions: The double bond can also serve as a dipolarophile in [3+2] cycloadditions with various 1,3-dipoles. mdpi.com For instance, reaction with nitrile imines, generated in situ from hydrazonoyl chlorides, would lead to the formation of pyrazoline-containing spiro-compounds or related heterocycles. mdpi.com Similarly, reactions with azides would yield triazolines, and reactions with nitrones would produce isoxazolidines. These reactions provide powerful routes to complex five-membered heterocyclic systems. mdpi.comacademie-sciences.fr

Table 2: Representative Cycloaddition Reactions of α,β-Unsaturated Ketones

| Reaction Type | Reactant Partner | Expected Product Class |

|---|---|---|

| Diels-Alder [4+2] | 2,3-Dimethyl-1,3-butadiene (Electron-rich diene) | Substituted Cyclohexene |

| 1,3-Dipolar [3+2] | Phenylazide (Azide) | Triazoline |

Transformations of the Phenyl Substituent

The 5-phenyl substituent on the hexenone backbone can undergo reactions typical of a substituted benzene (B151609) ring, primarily electrophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The phenyl ring in the title compound is substituted with two groups: a tertiary alkyl group at C-5' (the point of attachment) and a methyl group at C-2' or C-5' (depending on numbering, but part of the larger structure). Assuming the core structure is derived from a precursor like 2,5-dimethylcumene, the phenyl ring bears two methyl groups and the larger ketone-containing alkyl chain. For this analysis, we will consider the substituent as a tertiary alkyl group. Alkyl groups are activating and ortho, para-directing. masterorganicchemistry.com

However, the directing influence is significantly modulated by sterics. The tertiary alkyl group is exceptionally bulky, meaning it will strongly hinder attack at the two ortho positions. Therefore, electrophilic attack will be overwhelmingly directed to the para position.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)-1,4-dimethyl-1-(1-methylvinyl)pentan-2-one |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)-1,4-dimethyl-1-(1-methylvinyl)pentan-2-one |

Palladium-Catalyzed Reactions on the Phenyl Ring

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For the phenyl ring of the title compound to participate in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (I, Br) or a triflate (OTf). nih.gov

This can be achieved via electrophilic halogenation, as described in the previous section. The resulting aryl halide can then serve as a substrate in a variety of powerful transformations.

Suzuki Coupling: Reaction of the aryl bromide derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base would yield a biaryl product. youtube.com

Heck Reaction: The aryl bromide could be coupled with an alkene to form a new carbon-carbon bond at the alkene position. mdpi.com

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would install an alkyne substituent on the phenyl ring. youtube.com

These reactions showcase the potential to further elaborate the molecular structure, attaching a wide array of functional groups to the phenyl ring post-synthesis of the main hexenone framework.

Photochemical Transformations and Rearrangement Mechanisms in Unsaturated Carbonyl Systems

The compound 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-, classified as a β,γ-unsaturated ketone, is subject to a variety of photochemical transformations characteristic of this class of molecules. Upon absorption of ultraviolet light, these ketones can populate excited singlet or triplet states, leading to distinct reaction pathways, including Norrish Type I and Type II reactions, as well as the oxa-di-π-methane rearrangement. stackexchange.comwikipedia.org The specific substitution pattern of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-, particularly the α-methyl group and the γ-gem-dimethyl phenyl moiety, plays a crucial role in directing the course of these reactions.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond (α-scission) from either the excited singlet or triplet state, generating an acyl radical and an alkyl radical. wikipedia.org For 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-, two potential α-cleavage pathways exist, leading to two pairs of radical intermediates. The stability of the resulting alkyl radicals is a key factor in determining the preferred cleavage site.

Pathway A: Cleavage of the C2-C3 bond results in a vinyl radical and a more complex acyl radical.

Pathway B: Cleavage of the C3-C4 bond yields an acyl radical and a highly stabilized tertiary benzylic radical (1,1-dimethyl-2-phenylethyl radical).

Given the significantly greater stability of the tertiary benzylic radical formed in Pathway B, this cleavage is expected to be the predominant Norrish Type I process. The initially formed radical pair can then undergo several secondary reactions. wikipedia.org

| Reaction Pathway | Intermediate Radicals | Potential Secondary Products | Remarks |

|---|---|---|---|

| Norrish Type I (Pathway B) | Acyl Radical (CH2=C(CH3)CO•) + Alkyl Radical (•C(CH3)2CH2Ph) | 1. Recombination to starting material. 2. Decarbonylation of acyl radical followed by radical coupling to form 3,6-dimethyl-6-phenyl-1-heptene. 3. Disproportionation reactions. | This pathway is favored due to the formation of a stable tertiary benzylic radical. |

| Norrish Type II | 1,4-Biradical | 1. Cyclization to form a substituted cyclobutanol (B46151). 2. Fragmentation (β-scission) to form acetone and 1-phenyl-1-propene. | Requires abstraction of a γ-hydrogen. The molecule has accessible γ-hydrogens on the C4-methylene group. |

| Oxa-di-π-methane Rearrangement | Diradical intermediate | 1-acyl-2-methyl-2-(1-phenyl-1-methylethyl)cyclopropane | A characteristic reaction of β,γ-unsaturated ketones, typically proceeding from the triplet state. stackexchange.comiupac.org |

Norrish Type II Reaction: This intramolecular process occurs when the excited carbonyl group abstracts a hydrogen atom from the γ-position, leading to the formation of a 1,4-biradical. wikipedia.orgresearchgate.net In 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-, the methylene (B1212753) protons at the C4 position are available for abstraction. The resulting 1,4-biradical can then either cyclize to form a cyclobutanol derivative (a process known as Yang cyclization) or undergo fragmentation (β-scission) to yield an enol and an alkene, which in this case would be acetone and 1-phenyl-1-propene. wikipedia.org

Oxa-di-π-methane (ODPM) Rearrangement: This is a hallmark photochemical reaction of β,γ-unsaturated ketones, typically occurring from the triplet excited state. stackexchange.comiupac.org The mechanism is complex, involving a formal 1,2-acyl shift and bonding between the former α- and γ-carbons of the enone system. iupac.orgacs.org For 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-, this rearrangement would lead to the formation of a substituted cyclopropyl (B3062369) ketone, specifically 1-acyl-2-methyl-2-(1-phenyl-1-methylethyl)cyclopropane. The presence of a phenyl group on the alkene moiety can sometimes influence the efficiency and pathway of this rearrangement. researchgate.net Studies on related α-phenyl-β,γ-enones have shown that direct irradiation can also lead to 1,3-acyl shifts and decarbonylation, competing with the ODPM pathway. researchgate.net

Mechanistic Studies of Related Enyne Cycloisomerization Processes and Their Analogies to 1-Hexen-3-one Systems

While 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- is not an enyne, the mechanistic principles of enyne cycloisomerization, particularly those catalyzed by electrophilic metals like gold(I) and platinum(II), offer valuable analogies for understanding intramolecular transformations. nih.gov These reactions are powerful tools for constructing complex cyclic and polycyclic frameworks from linear precursors. rsc.org

The generally accepted mechanism for gold(I)-catalyzed enyne cycloisomerization begins with the π-coordination of the gold(I) complex to the alkyne, activating it toward nucleophilic attack. nih.govresearchgate.net In 1,n-enynes, the tethered alkene acts as the intramolecular nucleophile, attacking the activated alkyne. This process typically leads to the formation of a cyclopropyl gold(I) carbene-like intermediate. nih.gov The fate of this intermediate is highly dependent on the substrate's substitution pattern, the length of the tether connecting the ene and yne moieties, and the ligands on the metal catalyst. acs.orgacs.org

The analogy to the photochemical reactivity of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- lies in the concept of intramolecular cyclization initiated by the activation of an unsaturated functional group. In the case of the enyne, the alkyne is activated by a metal catalyst. In the case of the β,γ-unsaturated ketone, the enone chromophore is activated by the absorption of a photon. Both activation methods generate reactive intermediates capable of undergoing profound skeletal rearrangements.

A key parallel can be drawn between the oxa-di-π-methane rearrangement and certain enyne cycloisomerization pathways. The ODPM rearrangement proceeds via a diradical intermediate that cyclizes to form a cyclopropane (B1198618) ring. nih.gov Similarly, gold(I)-catalyzed enyne cyclizations proceed through a cyclopropyl gold(I) carbene, which is a metal-stabilized species that is conceptually related to a zwitterionic or diradical intermediate. nih.gov Both mechanisms ultimately furnish a product containing a newly formed three-membered ring.

Density Functional Theory (DFT) studies have been instrumental in elucidating the subtle factors that control the outcomes of enyne cycloisomerizations. acs.orgrsc.orgacs.org These studies reveal how catalyst choice and substrate substituents can influence the competition between different mechanistic pathways, such as skeletal rearrangements versus direct cyclization.

| Enyne System | Catalyst | Key Mechanistic Feature / Pathway | Typical Product Type | Reference |

|---|---|---|---|---|

| 1,5-Enynes | Au(I) or Pt(II) | Competition between 1,2- and 1,3-acetate migrations from propargyl position. | Strained carbocyclic sesquiterpenoid motifs. | rsc.org |

| 1,6-Enynes | [JohnPhosAu(MeCN)]SbF6 | Formation of a bicyclic gold(I) carbene followed by single-cleavage rearrangement. | 1,3-Dienes (exo- or endo-cyclic). | acs.org |

| 1,5-Allenynes | [(Ph3PAu)3O]BF4 | Nucleophilic addition of allene (B1206475) to a gold-acetylide complex, followed by a 1,5-hydrogen shift. | Cross-conjugated trienes. | nih.gov |

| 1,6-Enynes | InCl3 | Formation of a vinyl cation, followed by cyclopropanation and rearrangement via a homoallylic cation. | Nonconjugated dienes. | pku.edu.cn |

| Oxo-1,5-enynes | Au(I) | Stereospecific cycloisomerization proceeding through discrete cationic intermediates. | Tricyclic ether derivatives. | nih.gov |

The diversity of pathways available in metal-catalyzed enyne cycloisomerizations highlights the rich and complex reactivity of unsaturated systems. By analogy, the photochemical excitation of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- opens up a landscape of competing rearrangement and fragmentation reactions, the outcomes of which are dictated by the subtle interplay of electronic and steric factors within the excited state intermediates.

Spectroscopic Elucidation and Structural Characterization of 1 Hexen 3 One, 2,5 Dimethyl 5 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis

¹H NMR spectroscopy would be used to identify the different types of protons and their connectivity in the molecule. The expected ¹H NMR spectrum would show distinct signals for the vinyl protons, the allylic protons, the methyl protons, and the aromatic protons of the phenyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal the spatial relationships between neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- would produce a distinct signal in the spectrum. The chemical shifts would help to identify the carbonyl carbon, the olefinic carbons, the aliphatic carbons, and the aromatic carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR experiments are crucial for unambiguously assigning the signals observed in the ¹H and ¹³C NMR spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure, including the placement of the methyl and phenyl groups on the hexenone (B8787527) skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Pattern Analysis

GC-MS would be employed to assess the purity of the compound and to obtain its electron ionization (EI) mass spectrum. The mass spectrum would show the molecular ion peak (M⁺), corresponding to the molecular weight of the compound. The fragmentation pattern, which consists of various fragment ions, would provide valuable clues about the structure of the molecule. For instance, characteristic fragments might arise from the loss of methyl groups, the phenyl group, or through cleavage of the hexenone backbone.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula as C₁₄H₁₈O. PubChem provides a predicted monoisotopic mass of 202.13577 Da for this compound. uni.lu

Lack of Available Data for 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- Precludes Detailed Spectroscopic Analysis

A thorough investigation of scientific literature and chemical databases reveals a significant absence of published experimental data for the chemical compound 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-. Specifically, there are no available research findings, including spectroscopic data such as Infrared (IR) spectra and X-ray crystallographic analyses, for this particular molecule. The PubChem database entry for this compound, while providing basic structural information, explicitly states the lack of literature data. uni.lu

This absence of empirical data makes it impossible to provide a detailed and scientifically accurate article on the spectroscopic elucidation and structural characterization of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- as requested. An article based on actual research findings would require access to experimental results that are not currently in the public domain.

While general principles of spectroscopy can predict the expected spectral characteristics of this compound based on its functional groups (an α,β-unsaturated ketone, a phenyl ring, and alkyl groups), any such discussion would be purely theoretical and not based on "detailed research findings." For instance, in IR spectroscopy, one would anticipate characteristic absorption bands for the carbonyl (C=O) and carbon-carbon double (C=C) bonds. wikipedia.orgyoutube.com Similarly, if the compound could be crystallized, X-ray crystallography would be the definitive method to determine its three-dimensional structure in the solid state. mdpi.com

Furthermore, the field of analytical chemistry offers a variety of advanced spectroscopic techniques that are invaluable for the comprehensive analysis of unsaturated ketones. patsnap.commdpi.com These methods, often used in combination, provide a more complete picture of molecular structure and conformation. rsc.org However, without any specific data for 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-, a discussion of the application of these techniques to this specific molecule would remain speculative.

Given the strict requirement for the article to be based on detailed and specific research findings for 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-, and the confirmed lack of such data in the available scientific literature, the generation of the requested article with the specified content and data tables is not feasible.

Theoretical and Computational Chemistry Studies on 1 Hexen 3 One, 2,5 Dimethyl 5 Phenyl

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

No publicly available research data was found for this topic.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

No publicly available research data was found for this topic.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No publicly available research data was found for this topic.

Structure-Reactivity Relationship Predictions through Computational Methods

No publicly available research data was found for this topic.

Synthesis and Exploration of Derivatives and Analogues of 1 Hexen 3 One, 2,5 Dimethyl 5 Phenyl

Modification of the Hexenyl Backbone

The hexenyl backbone of 1-hexen-3-one, 2,5-dimethyl-5-phenyl- offers several sites for modification, primarily the conjugated carbon-carbon double bond. Reactions at this site can lead to a variety of saturated and functionalized derivatives.

One of the most fundamental transformations is the selective reduction of the C=C double bond to yield the corresponding saturated ketone, 2,5-dimethyl-5-phenylhexan-3-one. nih.gov This can be achieved through catalytic hydrogenation using a variety of catalysts. For instance, a manganese(I) hydride complex has been shown to be effective for the chemoselective 1,4-reduction of α,β-unsaturated ketones. acs.org This method is particularly attractive due to its high chemoselectivity, leaving the ketone and phenyl functionalities intact.

Conjugate addition reactions, such as the Michael addition, provide a powerful tool for introducing a wide range of substituents at the β-position of the enone system. wikipedia.org For example, the addition of organocuprates, derived from organolithium or Grignard reagents, can introduce alkyl or aryl groups. Given the steric hindrance around the β-carbon, the choice of reagent and reaction conditions would be critical to achieving good yields. A rapid conjugate alkynylation of acyclic enones using potassium organotrifluoroborates has also been reported, which could be a viable method for introducing an alkynyl group. organic-chemistry.org

The following table outlines some potential modifications of the hexenyl backbone:

| Reaction | Reagents and Conditions | Product | Hypothetical Yield (%) |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, rt | 2,5-dimethyl-5-phenylhexan-3-one | 95 |

| Michael Addition | (CH₃)₂CuLi, Et₂O, -78 °C | 2,4,5-trimethyl-5-phenylhexan-3-one | 70 |

| Conjugate Alkynylation | K[F₃BC≡CPh], BF₃·OEt₂, CH₂Cl₂, rt | 2,5-dimethyl-4-phenyl-5-phenylhex-1-en-3-one | 65 |

Derivatization at the Ketone Functionality

The ketone group in 1-hexen-3-one, 2,5-dimethyl-5-phenyl- is a key site for derivatization, allowing for the introduction of new functional groups and the creation of more complex molecules. The steric hindrance due to the adjacent quaternary carbon and the α-methyl group may influence the reactivity of the carbonyl group. nih.govresearchgate.net

Reduction of the ketone to the corresponding secondary alcohol, 2,5-dimethyl-5-phenylhex-1-en-3-ol, can be accomplished using a variety of reducing agents. nih.gov Sodium borohydride (B1222165) (NaBH₄) would likely be a suitable reagent, offering good selectivity for the carbonyl group over the conjugated double bond.

Nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl carbon can be used to introduce new alkyl or aryl substituents, leading to the formation of tertiary alcohols. For example, the reaction with methylmagnesium bromide would yield 2,3,5-trimethyl-5-phenylhex-1-en-3-ol.

Derivatization of the carbonyl group to form imines, oximes, or hydrazones is also a feasible transformation. nih.govresearchgate.net These reactions are often reversible and can be used to protect the ketone or to introduce new functionalities for further reactions. For instance, reaction with hydrazine (B178648) would form the corresponding hydrazone.

A summary of potential derivatizations at the ketone functionality is presented in the table below:

| Reaction | Reagents and Conditions | Product | Hypothetical Yield (%) |

| Ketone Reduction | NaBH₄, Methanol, 0 °C | 2,5-dimethyl-5-phenylhex-1-en-3-ol | 90 |

| Grignard Reaction | CH₃MgBr, THF, 0 °C | 2,3,5-trimethyl-5-phenylhex-1-en-3-ol | 75 |

| Hydrazone Formation | H₂NNH₂, Ethanol, reflux | 2,5-dimethyl-5-phenylhex-1-en-3-one hydrazone | 85 |

Investigation of Substituent Effects on the Phenyl Ring and Alkyl Chains

The presence of the phenyl ring provides an opportunity to study the influence of electronic effects on the reactivity of the α,β-unsaturated ketone system. rsc.orglibretexts.orgpressbooks.publibretexts.orgtiktok.com By introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para or meta positions of the phenyl ring, it is possible to modulate the electrophilicity of the carbonyl carbon and the β-carbon of the enone.

For instance, an electron-donating group on the phenyl ring would be expected to increase the electron density of the conjugated system, potentially decreasing the reactivity towards nucleophiles in a conjugate addition. Conversely, an electron-withdrawing group would make the β-carbon more electrophilic and more susceptible to nucleophilic attack.

The steric bulk of the alkyl chains, specifically the gem-dimethyl group at the C5 position, plays a significant role in the molecule's reactivity. This steric hindrance can influence the approach of nucleophiles to both the carbonyl carbon and the β-carbon, potentially leading to higher diastereoselectivity in certain reactions.

The following table illustrates the expected qualitative effects of different substituents on the phenyl ring:

| Substituent (para-position) | Electronic Effect | Expected Impact on Conjugate Addition Reactivity |

| -OCH₃ | Electron-donating | Decrease |

| -CH₃ | Electron-donating | Slight Decrease |

| -H | Neutral | Baseline |

| -Cl | Electron-withdrawing (inductive) | Slight Increase |

| -NO₂ | Electron-withdrawing (resonance) | Increase |

Stereochemical Aspects in Derivative Synthesis and Separation

The parent compound, 1-hexen-3-one, 2,5-dimethyl-5-phenyl-, possesses a chiral center at the C5 position, meaning it exists as a pair of enantiomers. Any synthesis of this molecule from achiral precursors would result in a racemic mixture. The separation of these enantiomers could be achieved through chiral chromatography or by derivatization with a chiral resolving agent.

Furthermore, many of the proposed derivatization reactions have the potential to create new stereocenters. For example, the reduction of the ketone will generate a new stereocenter at C3, leading to the formation of diastereomers. The stereochemical outcome of such reactions can often be controlled by using chiral reagents or catalysts. brandeis.educaltech.educaltech.eduacs.org

For instance, the use of a chiral reducing agent in the reduction of the ketone could lead to the selective formation of one diastereomer over the other. Similarly, in conjugate addition reactions, the use of a chiral catalyst could facilitate the enantioselective formation of a new stereocenter at the β-position.

The table below summarizes the stereochemical considerations for some of the proposed reactions:

| Reaction | New Stereocenter(s) | Potential for Stereocontrol | Method for Stereocontrol |

| Ketone Reduction | C3 | High | Use of chiral reducing agents (e.g., CBS catalyst) |

| Grignard Reaction | C3 | Moderate to High | Use of chiral ligands or auxiliaries |

| Michael Addition | C4 | High | Use of chiral catalysts or stoichiometric chiral reagents |

Design and Synthesis of Bicyclic or Polycyclic Analogues

The structure of 1-hexen-3-one, 2,5-dimethyl-5-phenyl- is well-suited for the design and synthesis of bicyclic or polycyclic analogues through intramolecular reactions. nih.govcapes.gov.brresearchgate.netresearchgate.net These reactions could lead to the formation of novel and structurally complex molecules with potential applications in medicinal chemistry and materials science.

One plausible approach is an intramolecular aldol (B89426) condensation. For example, if a suitable functional group is introduced at the ortho-position of the phenyl ring, such as an acetyl group, an intramolecular aldol reaction could lead to the formation of a new six-membered ring, resulting in a tricyclic system.

Another possibility is an intramolecular Heck reaction. If the phenyl group is replaced with a halo-substituted aromatic ring, an intramolecular Heck reaction could be used to form a new carbon-carbon bond between the aromatic ring and the hexenyl backbone, leading to the formation of a spirocyclic or fused ring system.

The following table presents some hypothetical strategies for the synthesis of bicyclic analogues:

| Reaction Type | Required Precursor Modification | Hypothetical Bicyclic Product |

| Intramolecular Aldol Condensation | Introduction of a carbonyl group on the phenyl ring | Fused tricyclic system |

| Intramolecular Heck Reaction | Replacement of phenyl with a halo-aryl group | Spirocyclic or fused bicyclic system |

| Nazarov Cyclization | Synthesis of a divinyl ketone analogue | Bicyclic cyclopentenone derivative |

Research Applications and Broader Scientific Context of 1 Hexen 3 One, 2,5 Dimethyl 5 Phenyl

Utility as a Versatile Building Block in Complex Organic Synthesis

α,β-Unsaturated ketones are well-established as versatile intermediates in organic synthesis due to their dual electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. This characteristic allows for a variety of nucleophilic addition reactions.

One of the most significant reactions involving α,β-unsaturated carbonyl compounds is the Michael addition , a conjugate addition of a nucleophile to the β-carbon. wikipedia.orgbyjus.com This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds in a controlled manner. libretexts.orgmasterorganicchemistry.com For 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-, the presence of the phenyl and dimethyl groups could introduce interesting steric and electronic effects, potentially influencing the stereoselectivity of such additions.

The general mechanism for a Michael addition to an α,β-unsaturated ketone is as follows:

A nucleophile attacks the electrophilic β-carbon of the unsaturated system.

The resulting enolate intermediate is then protonated to yield the final 1,4-addition product. byjus.comlibretexts.org

The carbonyl group itself can also undergo nucleophilic attack (1,2-addition), although the conjugate addition is often favored with softer nucleophiles. pressbooks.pub The ability to selectively perform either 1,2- or 1,4-additions makes α,β-unsaturated ketones like 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- valuable precursors for the synthesis of more complex molecules with specific functionalities and stereochemistries.

Table 1: Potential Nucleophilic Additions to 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-

| Type of Addition | Nucleophile Examples | Potential Product Class |

| 1,4-Addition (Michael Addition) | Enolates, organocuprates, amines, thiols | 1,5-Dicarbonyl compounds, β-amino ketones, β-thio ketones |

| 1,2-Addition | Grignard reagents, organolithium reagents | Allylic alcohols |

Investigation of its Role in Materials Science Research, particularly in Polymer and Coating Development

The carbon-carbon double bond in α,β-unsaturated ketones can participate in polymerization reactions. wikipedia.org This reactivity suggests a potential role for 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- as a monomer or co-monomer in the development of new polymers. The phenyl group in its structure could impart desirable properties such as thermal stability and altered refractive index to the resulting polymer.

Photopolymerization is a key area where unsaturated ketones find application. The carbonyl group can act as a photoinitiator, absorbing light and initiating the polymerization of the vinyl group. anu.edu.au This property is particularly relevant in the formulation of coatings, adhesives, and inks that are cured using ultraviolet (UV) or visible light. The specific substitution pattern on 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- would influence its absorption characteristics and efficiency as a photoinitiator.

Table 2: Potential Polymerization Applications of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl-

| Polymerization Type | Potential Role | Resulting Material Properties (Hypothetical) |

| Free Radical Polymerization | Monomer | Thermoplastic with potential for high refractive index |

| Photopolymerization | Photoinitiator/Monomer | Cross-linked networks for coatings and 3D printing |

Contribution to Studies of Volatile Organic Compounds (VOCs) in Various Chemical Systems, such as Environmental or Food Science Research

Many α,β-unsaturated ketones are known to be volatile organic compounds (VOCs) and contribute to the aroma and flavor profiles of various foods and beverages. sterc.org They can be formed through lipid peroxidation and other biochemical pathways. nih.gov While there is no specific data identifying 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- as a naturally occurring VOC, its structural features suggest it could be a component of complex mixtures in certain matrices.

The analysis of VOCs is crucial in environmental monitoring and food science for quality control and the identification of markers for various processes. thermofisher.commdpi.com Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for the detection and quantification of such compounds. mdpi.com The study of compounds like 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- could contribute to a broader understanding of the complex VOC profiles in different systems.

Environmental Chemistry Research Related to Unsaturated Carbonyls (e.g., Atmospheric Degradation Studies of Related Compounds)

The environmental fate of α,β-unsaturated ketones is of interest due to their potential as atmospheric pollutants. nih.gov In the troposphere, the primary degradation pathway for these compounds is their reaction with hydroxyl (OH) radicals. copernicus.orgnih.gov The OH radical can either add to the carbon-carbon double bond or abstract a hydrogen atom from the molecule. copernicus.orghydrogenlink.com

For α,β-unsaturated ketones, the addition of the OH radical to the double bond is generally the dominant reaction pathway. copernicus.orgnih.gov The rate of this reaction is influenced by the substituents on the double bond. The subsequent reactions of the resulting radical adducts with other atmospheric species, such as nitrogen oxides (NOx), lead to the formation of secondary organic aerosols and other products that can impact air quality.

The photochemical properties of α,β-unsaturated carbonyls also play a role in their atmospheric chemistry. nih.gov Absorption of solar radiation can lead to various photochemical reactions, including isomerization and fragmentation. nih.gov While specific atmospheric degradation studies for 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- are not available, research on related unsaturated ketones provides a framework for predicting its likely atmospheric lifetime and degradation products.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2,5-dimethyl-5-phenyl-1-hexen-3-one?

Methodological Answer:

- Mass Spectrometry (MS): Use electron ionization (EI) to fragment the molecule and compare fragmentation patterns with NIST reference data for 1-hexen-3-one derivatives . For example, observe key ions like [M+H]⁺ or fragment peaks corresponding to phenyl or methyl group losses.

- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to identify proton environments (e.g., vinyl protons at δ 5–6 ppm, aromatic protons at δ 7–8 ppm) and confirm substitution patterns. Compare with analogous compounds like 1-hexen-3-one .

- Infrared (IR) Spectroscopy: Detect carbonyl (C=O) stretching vibrations near 1700–1750 cm and vinyl/aromatic C-H stretches.

Q. How can X-ray crystallography be applied to resolve the structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by screening for twinning using the SHELXT program .

- Structure Refinement: Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate geometric parameters (e.g., bond lengths, angles) against similar ketones .

- Visualization: Generate ORTEP-3 diagrams to illustrate molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Example Workflow:

Crystal mounting and alignment.

Data integration with SAINT or APEX3.

Structure solution via intrinsic phasing (SHELXT).

Refinement and validation (SHELXL, PLATON).

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the geometry of intermediates and transition states using B3LYP/6-31G(d). Compare energy barriers for proposed pathways (e.g., keto-enol tautomerization or cycloadditions) .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to assess steric hindrance from the phenyl group.

- Validation: Cross-reference computed IR/NMR spectra with experimental data to confirm mechanistic intermediates .

Case Study:

For a Diels-Alder reaction, compute the regioselectivity of the dienophile (1-hexen-3-one core) using frontier molecular orbital (FMO) analysis.

Q. How to address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

Q. What ecological roles or bioactivity studies exist for similar 1-hexen-3-one derivatives?

Methodological Answer:

- Field Studies: Reference the role of 1-hexen-3-one as a volatile organic compound (VOC) in plant-pollinator interactions (e.g., attracting small mammals in Cytinus visseri pollination) .

- Bioassays: Test antimicrobial activity using microdilution assays against E. coli or S. aureus, comparing results with structurally related ketones.

- Data Triangulation: Combine GC-MS analysis of emitted VOCs with behavioral assays (e.g., Y-maze tests for insect/mammal attraction) .

Q. How to optimize synthetic routes for improved enantiomeric purity?

Methodological Answer:

- Chiral Catalysis: Use Sharpless asymmetric epoxidation or organocatalysts (e.g., proline derivatives) to control stereochemistry at the 5-phenyl group.

- Purification: Employ chiral stationary phases (CSPs) in HPLC, monitoring elution profiles with polarimetric detection.

- Validation: Compare optical rotation values with literature data for enantiopure analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.